molecular formula C14H26IN B14516065 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide CAS No. 62592-37-4

3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide

Cat. No.: B14516065
CAS No.: 62592-37-4
M. Wt: 335.27 g/mol
InChI Key: QZFJCYSEWJZSMG-UHFFFAOYSA-M
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Description

3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a pyridoindole core with methyl substitutions and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and iodination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide apart is its unique structure, which combines a pyridoindole core with specific methyl substitutions and an iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

62592-37-4

Molecular Formula

C14H26IN

Molecular Weight

335.27 g/mol

IUPAC Name

3,5-dimethyl-2,3,4,6,7,7a,8,9,10,11-decahydro-1H-pyrido[2,1-i]indol-5-ium;iodide

InChI

InChI=1S/C14H26N.HI/c1-12-6-9-14-8-4-3-5-13(14)7-10-15(14,2)11-12;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1

InChI Key

QZFJCYSEWJZSMG-UHFFFAOYSA-M

Canonical SMILES

CC1CCC23CCCCC2CC[N+]3(C1)C.[I-]

Origin of Product

United States

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